

Gamma-Methylionone: A Technical Guide to its Properties and Applications

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Compound of Interest

Compound Name:	Methylionone
Cat. No.:	B1628513

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Abstract

Gamma-**methylionone**, a prominent member of the ionone family of aroma chemicals, is a cornerstone of the fragrance and flavor industry. Valued for its characteristic warm, floral, and woody scent profile with pronounced violet and orris notes, it is a key component in a vast array of consumer products. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of gamma-**methylionone**. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its organoleptic and toxicological data. Furthermore, this document includes visualizations of key experimental workflows to aid in laboratory applications.

Introduction

Gamma-**methylionone** is a synthetic fragrance compound prized for its complex and multifaceted aroma.^{[1][2][3]} Chemically, it is a mixture of isomers, with the most significant being (E)-3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one, also known as alpha-isomethyl ionone.^{[1][4]} This isomer is often referred to as "gamma-**methylionone**" in the fragrance industry.^[5] Its unique scent profile, which combines floral notes of violet and orris with woody and slightly fruity undertones, makes it an incredibly versatile ingredient in perfumery.^[6] Beyond fine fragrances, gamma-**methylionone** is extensively used in cosmetics, personal care products, and household goods to impart a pleasant and lasting aroma.^{[2][3]} Its

application also extends to the flavor industry, where it is used in trace amounts to add floral and fruity nuances to various food products.[1]

Physicochemical Properties

Gamma-**methylionone** is a clear to pale yellow liquid with a characteristic odor.[3] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₂₂ O	[1]
Molecular Weight	206.33 g/mol	[1][3]
CAS Number	127-51-5 (for alpha-isomethyl ionone); 1335-46-2 (for methyl ionone isomer mixture)	[3]
IUPAC Name	(E)-3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one	[4]
Appearance	Clear to pale yellow liquid	[3]
Density	0.927 - 0.935 g/cm ³ @ 25°C	
Boiling Point	93 °C @ 3.1 mmHg; 270-280°C at atmospheric pressure	[1][3]
Flash Point	118 - 142 °C	[1]
Solubility	Insoluble in water; soluble in ethanol and oils	[1][7]
Vapor Pressure	1.30 Pa @ 25°C	[8]

Synthesis and Purification

The industrial synthesis of gamma-**methylionone** is a two-step process involving an aldol condensation followed by an acid-catalyzed cyclization.[5]

Synthesis of Pseudo-methylionone

The first step is the aldol condensation of citral with methyl ethyl ketone in the presence of a basic catalyst to yield **pseudo-methylionone**.[9]

Experimental Protocol:

- To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add methyl ethyl ketone and a catalytic amount of a base (e.g., sodium methylate in methanol).[7][10]
- Cool the mixture to 0-5°C.[10]
- Slowly add citral to the cooled mixture over a period of several hours while maintaining the temperature between 0-5°C.[7]
- After the addition is complete, continue stirring the mixture at a low temperature for an extended period (e.g., up to 126 hours) to ensure complete reaction.[7]
- Upon reaction completion, neutralize the catalyst with a weak acid.
- Wash the organic layer with water to remove any remaining salts and catalyst.
- The crude **pseudo-methylionone** can be used directly in the next step or purified by vacuum distillation.[9]

Cyclization to Gamma-Methylionone

The crude **pseudo-methylionone** is then cyclized using an acidic catalyst, typically phosphoric acid, to yield a mixture of **methylionone** isomers, including the desired gamma-isomer (alpha-isomethyl ionone).[9][10]

Experimental Protocol:

- In a reaction vessel, dissolve the crude **pseudo-methylionone** in a suitable solvent such as cyclohexane.[10]
- Heat the solution to the desired reaction temperature (e.g., 85-97°C).[7]

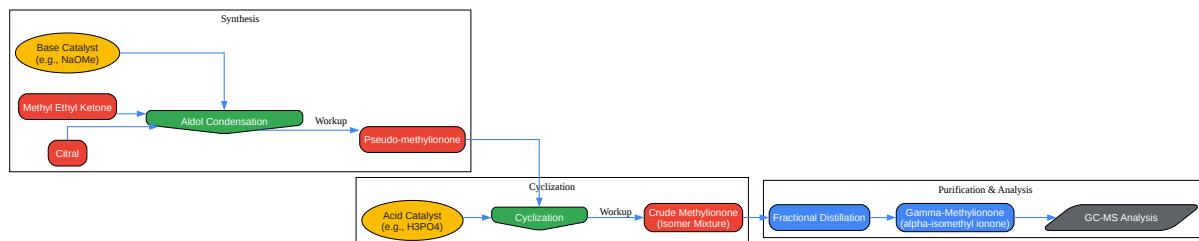
- Slowly add 85% phosphoric acid to the heated solution.[\[7\]](#)
- Maintain the reaction temperature for a specified period (e.g., 1-7 hours) to facilitate the cyclization.[\[7\]](#)
- After the reaction is complete, cool the mixture and wash it with water to remove the acid catalyst.
- Neutralize the organic layer with a dilute base solution (e.g., sodium bicarbonate).
- Wash again with water until the organic layer is neutral.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure.

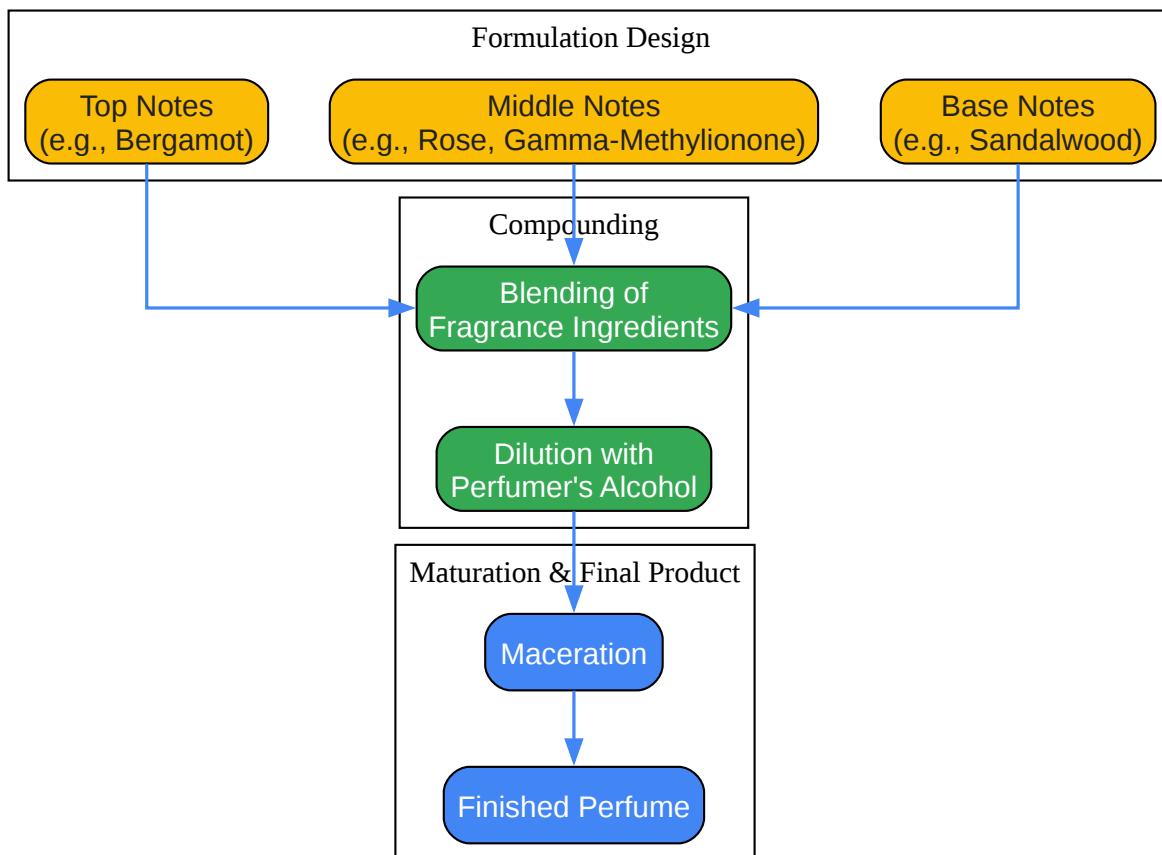
Purification by Fractional Distillation

The resulting mixture of **methylionone** isomers is separated by fractional distillation under vacuum to isolate the gamma-**methylionone**.[\[11\]](#)

Experimental Protocol:

- Set up a fractional distillation apparatus with a vacuum source and a fractionating column packed with a suitable material (e.g., glass beads or structured packing) to enhance separation efficiency.
- Heat the crude **methylionone** mixture in the distillation flask.
- Carefully control the temperature and vacuum to selectively distill the different isomers based on their boiling points. The boiling points of the isomers are close, requiring a high-efficiency column for good separation.[\[11\]](#)
- Collect the fractions at their respective boiling points. Alpha-isomethyl ionone (gamma-**methylionone**) has a boiling point of approximately 130-131°C at 1.3 kPa.[\[11\]](#)
- Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the isolated gamma-**methylionone**.





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